molecular formula C13H13ClF3NO B2708392 3-chloro-N-(4,4-difluorocyclohexyl)-4-fluorobenzamide CAS No. 2034290-20-3

3-chloro-N-(4,4-difluorocyclohexyl)-4-fluorobenzamide

Cat. No.: B2708392
CAS No.: 2034290-20-3
M. Wt: 291.7
InChI Key: DDFWBSIAEGAYGU-UHFFFAOYSA-N
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Description

3-chloro-N-(4,4-difluorocyclohexyl)-4-fluorobenzamide is a chemical compound that has garnered attention in scientific research due to its unique properties and potential applications. This compound is characterized by the presence of a chloro group, difluorocyclohexyl group, and a fluorobenzamide moiety, which contribute to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(4,4-difluorocyclohexyl)-4-fluorobenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of 4,4-difluorocyclohexylamine: This intermediate is prepared by the fluorination of cyclohexylamine using a fluorinating agent such as sulfur tetrafluoride.

    Acylation Reaction: The 4,4-difluorocyclohexylamine is then acylated with 3-chloro-4-fluorobenzoyl chloride in the presence of a base like triethylamine to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(4,4-difluorocyclohexyl)-4-fluorobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction can lead to different functionalized derivatives.

Scientific Research Applications

3-chloro-N-(4,4-difluorocyclohexyl)-4-fluorobenzamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of new materials and catalysts for various industrial processes.

Mechanism of Action

The mechanism of action of 3-chloro-N-(4,4-difluorocyclohexyl)-4-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N-(4,4-difluorocyclohexyl)benzamide
  • 3-chloro-N-(4,4-difluorocyclohexyl)-4-methylbenzenesulfonamide

Uniqueness

3-chloro-N-(4,4-difluorocyclohexyl)-4-fluorobenzamide is unique due to the presence of both chloro and fluoro substituents, which impart distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

3-chloro-N-(4,4-difluorocyclohexyl)-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClF3NO/c14-10-7-8(1-2-11(10)15)12(19)18-9-3-5-13(16,17)6-4-9/h1-2,7,9H,3-6H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDFWBSIAEGAYGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)C2=CC(=C(C=C2)F)Cl)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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